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Compound of Interest

Compound Name: Ecopipam hydrobromide

Cat. No.: B7805021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early preclinical data

for Ecopipam hydrobromide (formerly known as SCH 39166). The information is curated for

researchers, scientists, and professionals involved in drug development, with a focus on

quantitative data, detailed experimental methodologies, and visual representations of its

mechanism of action and experimental workflows.

Core Pharmacological Profile
Ecopipam is a selective antagonist of the D1/D5 dopamine receptors.[1][2] Its development

marked a significant step in exploring the therapeutic potential of targeting the D1 receptor

family, distinct from the more common D2 receptor antagonists.[1] Early preclinical studies

were crucial in elucidating its pharmacological profile.

In Vitro Pharmacodynamics
The in vitro studies established the potency and selectivity of Ecopipam for the dopamine D1

receptor.
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Parameter Value
Receptor/Assa
y

Species Reference

Ki 3.6 nM
[3H]SCH23390

Binding (D1)
- [1]

Ki 1.2 nM
Dopamine D1

Receptor
- [3]

Ki 2.0 nM
Dopamine D5

Receptor
- [3]

Ki > 1 µM
[3H]spiperone

Binding (D2)
- [1]

Ki 0.98 µM
Dopamine D2

Receptor
- [3]

Ki > 300 nM
[3H]-ketanserin

Binding (5-HT2)
- [1]

Ki 1327 nM
5-HT1C

Receptor
Porcine [4]

Ki 9.1 nM

Dopamine-

Stimulated

Adenylate

Cyclase

- [1]

KD 0.79 nM
[3H]SCH 39166

Binding (D1)
Rat [5]

In Vivo Efficacy
Preclinical in vivo studies in various animal models demonstrated the functional antagonism of

D1 receptors by Ecopipam.
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Animal Model Test
Route of
Administration

Effective Dose Reference

Rat

Conditioned

Avoidance

Responding

Oral 10 mg/kg (MED) [1]

Squirrel Monkey

Conditioned

Avoidance

Responding

Oral
1.78 mg/kg

(MED)
[1]

Rat

Apomorphine-

Induced

Stereotypy

Oral 10 mg/kg (MED) [1]

Rat

In vivo

[125I]SCH 38840

Binding Inhibition

Subcutaneous
0.016 mg/kg

(ED50)
[6]

Squirrel Monkey
Cocaine

Antagonism
Intravenous 0.03 - 0.1 mg/kg [7]

Preclinical Pharmacokinetics
Limited pharmacokinetic data from early preclinical studies in rats are available.

Species
Dosage and
Route

Parameter Value Reference

Rat
0.25 and 2.5

mg/kg, SC

Elimination Half-

life (Plasma and

Brain)

1.5 - 2.5 hours [8]

Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of Ecopipam for various neurotransmitter receptors.

Methodology:
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Radioligand Displacement: Competitive binding assays were performed using membranes

prepared from tissues or cells expressing the target receptors.

D1 Receptor Binding: The binding of the D1-selective radioligand [3H]SCH23390 was

measured in the presence of varying concentrations of Ecopipam.[1]

D2 and 5-HT2 Receptor Binding: Similar displacement assays were conducted using

[3H]spiperone for D2 receptors and [3H]-ketanserin for 5-HT2 receptors.[1]

Data Analysis: The concentration of Ecopipam that inhibits 50% of the specific binding of the

radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the

Cheng-Prusoff equation.

Dopamine-Stimulated Adenylate Cyclase Assay
Objective: To assess the functional antagonist activity of Ecopipam at the D1 receptor.

Methodology:

Cell Culture: Experiments were performed using cells endogenously or recombinantly

expressing the D1 dopamine receptor.

Assay Procedure: Cells were incubated with dopamine to stimulate adenylate cyclase

activity, leading to the production of cyclic AMP (cAMP). The ability of Ecopipam to inhibit this

dopamine-stimulated cAMP production was measured at various concentrations.[1]

Data Analysis: The concentration of Ecopipam that caused a 50% inhibition of the maximal

dopamine response was determined to calculate the Ki value.[1]

Conditioned Avoidance Responding (CAR)
Objective: To evaluate the potential antipsychotic-like activity of Ecopipam.

Methodology:

Subjects: Rats and squirrel monkeys were trained in a shuttle box apparatus.[1]
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Training: The animals were trained to avoid a mild foot shock (unconditioned stimulus) by

moving to the other side of the box in response to a conditioned stimulus (e.g., a light or a

tone).

Drug Administration: Ecopipam was administered orally at various doses prior to the testing

session.[1]

Endpoint: The minimal effective dose (MED) required to inhibit the conditioned avoidance

response was determined.[1]

Apomorphine-Induced Stereotypy in Rats
Objective: To assess the in vivo D1 receptor antagonist activity.

Methodology:

Subjects: Male rats were used in this study.

Procedure: Animals were pre-treated with Ecopipam orally. Subsequently, the dopamine

agonist apomorphine was administered to induce stereotypic behaviors (e.g., sniffing,

gnawing, licking).[1]

Scoring: The intensity of the stereotypic behaviors was scored by a trained observer who

was blind to the treatment conditions.

Endpoint: The minimal effective dose (MED) of Ecopipam that significantly antagonized the

apomorphine-induced stereotypy was determined.[1]

Visualizations
Signaling Pathway of Ecopipam's Mechanism of Action
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Caption: Ecopipam blocks dopamine from activating the D1 receptor, inhibiting downstream

signaling.

Experimental Workflow for In Vitro Receptor Binding
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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